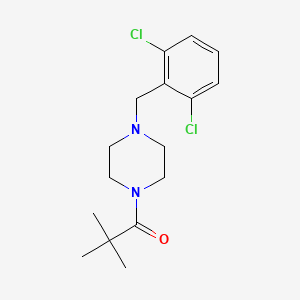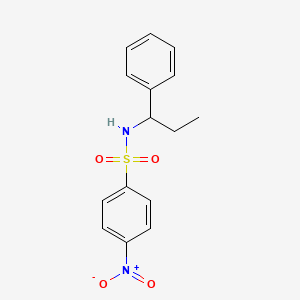![molecular formula C16H22N4O2 B4751164 2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}phenol](/img/structure/B4751164.png)
2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}phenol
Vue d'ensemble
Description
"2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}phenol" is a compound that features in research due to its interesting chemical structure and potential for various applications. Its study encompasses the synthesis, structural analysis, and investigation of its chemical and physical properties.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazol and piperazine derivatives involves multiple steps, including condensation reactions, cyclizations, and functional group transformations. These processes are designed to introduce specific functional groups, such as the 1,2,4-oxadiazol ring and the piperazine moiety, into the compound structure, enabling the investigation of their effects on the molecule's properties and activities (Kumara et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds containing 1,2,4-oxadiazol and piperazine units has been characterized using techniques such as X-ray diffraction and density functional theory (DFT) calculations. These studies reveal the geometry, electronic structure, and intermolecular interactions that contribute to the compound's stability and reactivity (Şahin et al., 2012).
Chemical Reactions and Properties
Compounds with the 1,2,4-oxadiazol and piperazine framework participate in various chemical reactions, enabling further modifications of the molecule or elucidation of its reactivity patterns. These reactions can involve nucleophilic substitutions, electrophilic additions, or the formation of hydrogen bonds, which are critical for determining the compound's chemical properties and potential bioactivities (Kakanejadifard et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the behavior of "2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}phenol" in different environments. These properties are influenced by the compound's molecular structure and intermolecular forces (El-Emam et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, and various reagents, provide insights into the compound's potential applications and stability. Studies on related compounds demonstrate the impact of the 1,2,4-oxadiazol and piperazine units on the molecule's overall chemical behavior and its interactions with biological targets (Harish et al., 2014).
Mécanisme D'action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles have been studied for their interaction with targets such as trypanosoma cruzi cysteine protease cruzain .
Biochemical Pathways
Compounds with a 1,2,4-oxadiazole moiety have been found to exhibit anti-infective properties, suggesting they may interact with biochemical pathways related to microbial growth and proliferation .
Pharmacokinetics
One study mentions that a compound with a 1,2,4-oxadiazole moiety was found to be non-toxic to mice at a concentration of 100 mg/kg , which may provide some insight into its bioavailability and safety profile.
Result of Action
Given the anti-infective properties of similar 1,2,4-oxadiazole compounds , it can be inferred that this compound may have potential inhibitory effects on microbial growth and proliferation.
Safety and Hazards
Orientations Futures
The 1,2,4-oxadiazole scaffold is a versatile structure in drug discovery. Future research may focus on the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse functionalities . This could lead to the discovery of new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
2-[4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-2-5-15-17-16(22-18-15)12-19-8-10-20(11-9-19)13-6-3-4-7-14(13)21/h3-4,6-7,21H,2,5,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIMOTQNHJIGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CN2CCN(CC2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-allyl-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4751095.png)
![3-[(4-butoxy-3-nitrobenzyl)thio]-5-(4-ethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4751112.png)
![3-[2-(4-allyl-2-methoxyphenoxy)ethyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4751113.png)
![N-[(5-methyl-2-thienyl)methyl]-1-phenylethanamine hydrochloride](/img/structure/B4751120.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4751122.png)
![N-[2-(trifluoromethyl)-4-quinazolinyl]valine](/img/structure/B4751128.png)
![2-[(4-chlorobenzyl)thio]-4-(2,5-dimethylbenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4751136.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2,6-dimethyl-4-pyridinyl)piperazine](/img/structure/B4751143.png)

![8-chloro-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B4751152.png)

![N-{3-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4751179.png)

![N-ethyl-5-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4751198.png)